molecular formula C16H19NO B12532444 2-(2-Butyl-4-methoxyphenyl)pyridine

2-(2-Butyl-4-methoxyphenyl)pyridine

Cat. No.: B12532444
M. Wt: 241.33 g/mol
InChI Key: WWJJHOWLEBFCHH-UHFFFAOYSA-N
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Description

2-(2-n-Butyl-4-methoxyphenyl)pyridine is an organic compound with the molecular formula C16H19NO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a butyl group and a methoxy group attached to a phenyl ring, which is further connected to a pyridine ring. The unique structure of 2-(2-n-Butyl-4-methoxyphenyl)pyridine makes it an interesting subject for various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-n-Butyl-4-methoxyphenyl)pyridine typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. The process involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing complex organic molecules.

Industrial Production Methods

In an industrial setting, the production of 2-(2-n-Butyl-4-methoxyphenyl)pyridine may involve large-scale Suzuki–Miyaura coupling reactions. The process would be optimized for efficiency and yield, often using continuous flow reactors to maintain consistent reaction conditions and improve scalability. The choice of solvents, catalysts, and bases would be tailored to minimize costs and environmental impact while maximizing product purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-(2-n-Butyl-4-methoxyphenyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines. Substitution reactions can lead to a variety of substituted aromatic compounds.

Scientific Research Applications

2-(2-n-Butyl-4-methoxyphenyl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-n-Butyl-4-methoxyphenyl)pyridine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved. Detailed studies on the compound’s mechanism of action are essential for understanding its potential therapeutic applications and safety profile .

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methoxyphenyl)pyridine: This compound lacks the butyl group present in 2-(2-n-Butyl-4-methoxyphenyl)pyridine, which may affect its chemical properties and reactivity.

    2-(2-n-Butylphenyl)pyridine: This compound lacks the methoxy group, which can influence its electronic properties and interactions with other molecules.

Uniqueness

The presence of both the butyl and methoxy groups in 2-(2-n-Butyl-4-methoxyphenyl)pyridine makes it unique compared to its similar compoundsThe combination of these groups in a single molecule provides a distinct set of properties that can be exploited in various scientific and industrial contexts .

Properties

Molecular Formula

C16H19NO

Molecular Weight

241.33 g/mol

IUPAC Name

2-(2-butyl-4-methoxyphenyl)pyridine

InChI

InChI=1S/C16H19NO/c1-3-4-7-13-12-14(18-2)9-10-15(13)16-8-5-6-11-17-16/h5-6,8-12H,3-4,7H2,1-2H3

InChI Key

WWJJHOWLEBFCHH-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(C=CC(=C1)OC)C2=CC=CC=N2

Origin of Product

United States

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